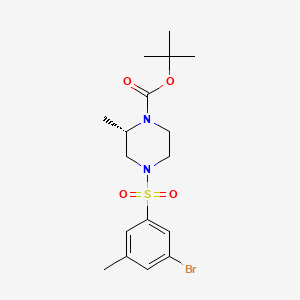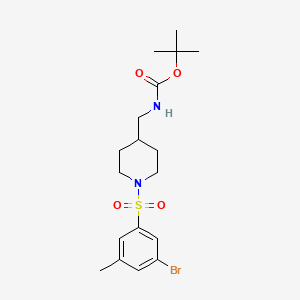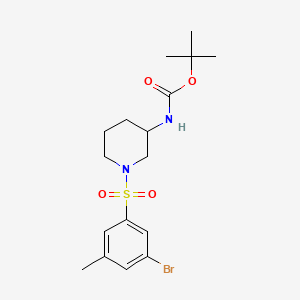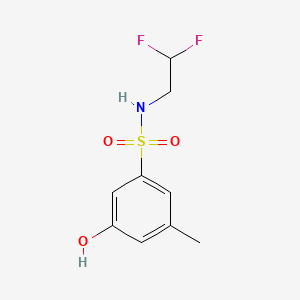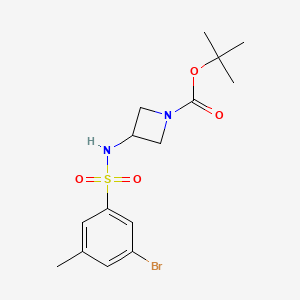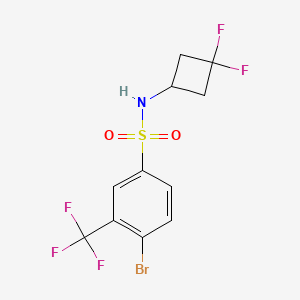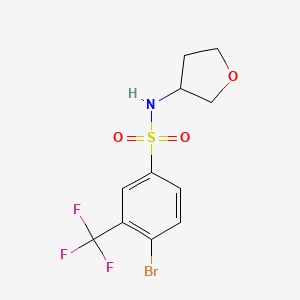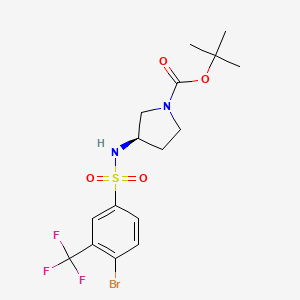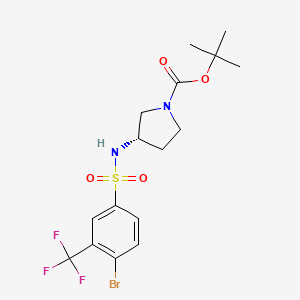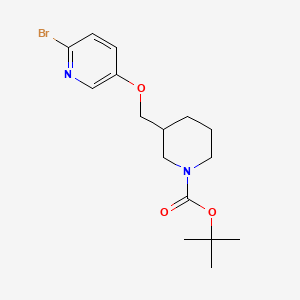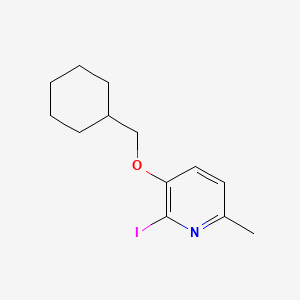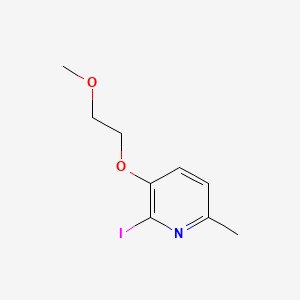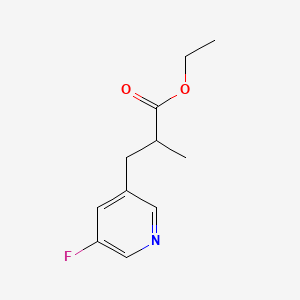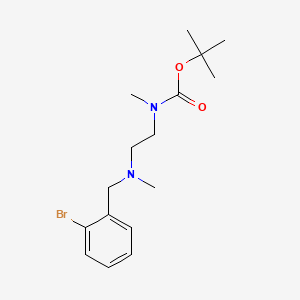
tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group, a bromobenzyl group, and a methylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate typically involves multiple steps, including the protection of amine groups, bromination, and carbamate formation. One common synthetic route starts with the bromination of benzylamine, followed by the protection of the amine group using tert-butyl carbamate. The final step involves the alkylation of the protected amine with methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azide or nitrile derivatives, while hydrolysis yields the corresponding amine .
科学研究应用
Chemistry
In chemistry, tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology
In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated organic molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving brominated compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromobenzyl group allows for selective binding to certain enzymes or receptors, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate biological pathways, leading to various effects depending on the target .
相似化合物的比较
Similar Compounds
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Similar structure but lacks the bromobenzyl group.
tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate: Contains a fluorophenyl group instead of a bromobenzyl group.
Uniqueness
The presence of the bromobenzyl group in tert-Butyl (2-((2-bromobenzyl)(methyl)amino)ethyl)(methyl)carbamate distinguishes it from similar compounds. This group imparts unique reactivity and binding properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
tert-butyl N-[2-[(2-bromophenyl)methyl-methylamino]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2/c1-16(2,3)21-15(20)19(5)11-10-18(4)12-13-8-6-7-9-14(13)17/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOSCFMQLXUTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
